molecular formula C23H25N3O2 B5436384 N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B5436384
M. Wt: 375.5 g/mol
InChI Key: STSQWSFJLHVHCA-UHFFFAOYSA-N
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Description

“N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been a topic of interest due to their wide range of biological activities . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with an imidazole ring attached to a benzyl group and a tetrahydro-2H-pyran-4-carboxamide group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole-containing compounds are known for their broad range of chemical reactions. They are amphoteric in nature, showing both acidic and basic properties . The presence of a positive charge on either of two nitrogen atoms allows it to show two equivalent tautomeric forms .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Mechanism of Action

The mechanism of action of imidazole-containing compounds can vary widely depending on their specific structure and the biological system they interact with . Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

The future directions in the study of imidazole-containing compounds are promising. There is a great importance of heterocyclic ring-containing drugs . The development of new drugs that overcome the AMR problems is necessary . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Properties

IUPAC Name

N-[[2-(2-methylimidazol-1-yl)phenyl]methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-18-24-13-14-26(18)21-10-6-5-7-19(21)17-25-22(27)23(11-15-28-16-12-23)20-8-3-2-4-9-20/h2-10,13-14H,11-12,15-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSQWSFJLHVHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=CC=C2CNC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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